molecular formula C7H7BBrNO3 B2877366 5-Bromo-2-carbamoylphenylboronic acid CAS No. 2377610-29-0

5-Bromo-2-carbamoylphenylboronic acid

Cat. No.: B2877366
CAS No.: 2377610-29-0
M. Wt: 243.85
InChI Key: NUYRTYMKLFMYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-carbamoylphenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a carbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of 5-Bromo-2-carbamoylphenylboronic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-carbamoylphenylboronic acid, followed by purification to obtain the desired product. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, has been demonstrated to be effective for large-scale production .

Chemical Reactions Analysis

5-Bromo-2-carbamoylphenylboronic acid undergoes various chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

5-Bromo-2-carbamoylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-carbamoylphenylboronic acid is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to inhibit certain enzymes and interact with biological molecules is of significant interest .

Comparison with Similar Compounds

5-Bromo-2-carbamoylphenylboronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Lacks the bromine and carbamoyl groups, making it less versatile in certain reactions.

    4-Bromo-2-carbamoylphenylboronic acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.

    2-Carbamoylphenylboronic acid: Lacks the bromine atom, which can limit its use in certain cross-coupling reactions.

The unique combination of the bromine and carbamoyl groups in this compound enhances its reactivity and makes it a valuable reagent in various chemical processes .

Properties

IUPAC Name

(5-bromo-2-carbamoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYRTYMKLFMYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)C(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.